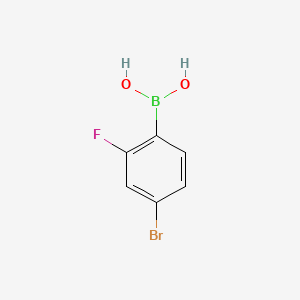

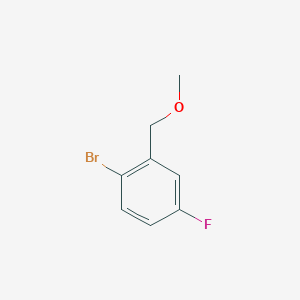

4-Bromo-2-fluorobenzeneboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-fluorobenzeneboronic acid is a useful research compound. Its molecular formula is C6H5BBrFO2 and its molecular weight is 218.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Lithium-Ion Battery Additive

4-Bromo-2-fluorobenzeneboronic acid has been studied as a novel bi-functional electrolyte additive for lithium-ion batteries. Research by Zhang Qian-y (2014) in the Chinese Journal of Power Sources found that this additive can form a polymer film at 4.6 V, providing overcharge protection and fire retardancy without impacting normal battery performance (Zhang Qian-y, 2014).

Synthesis of Fluorinated Biphenyl Derivatives

The compound has been utilized in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory material. Yanan Qiu et al. (2009) in Organic Preparations and Procedures International detailed a practical synthesis method (Yanan Qiu et al., 2009).

Radiopharmaceutical Synthon

It has been used in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions in radiopharmaceuticals. J. Ermert et al. (2004) in the Journal of Labelled Compounds and Radiopharmaceuticals explored different preparation methods, finding the symmetrical bis-(4-bromphenyl)iodonium bromide pathway most effective (J. Ermert et al., 2004).

Educational Tool in Chemistry

This compound is also used in educational settings. S. Hein et al. (2015) described a discovery-based Grignard experiment for undergraduate students, using 1-bromo-4-fluorobenzene in the Journal of Chemical Education (S. Hein et al., 2015).

Catalyst in Suzuki-Miyaura C-C Coupling

Roghayeh Sadeghi Erami et al. (2017) investigated its use in Suzuki-Miyaura C-C coupling reactions to create fluorinated biphenyl derivatives, relevant in pharmaceuticals and novel materials, as detailed in Catalysts (Roghayeh Sadeghi Erami et al., 2017).

Mécanisme D'action

Target of Action

4-Bromo-2-fluorobenzeneboronic acid, also known as 4-Bromo-2-fluorophenylboronic acid, is primarily used as a pharmaceutical intermediate . It is often used in palladium-catalyzed cross-coupling reactions . The primary targets of this compound are arenediazonium tetrafluoroborates, which are used in the cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as cross-coupling . This reaction is catalyzed by palladium acetate and occurs in the absence of both added base and phosphine ligand . The result of this interaction is the formation of biaryl intermediates .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the synthesis of biaryl intermediates . The downstream effects of this pathway include the synthesis of various pharmaceutical compounds .

Pharmacokinetics

It is known that the compound is insoluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of biaryl intermediates . These intermediates are crucial in the synthesis of various pharmaceutical compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Additionally, the cross-coupling reaction it participates in is typically carried out in dioxane or methanol . The reaction conditions, including the presence of palladium acetate and the absence of added base and phosphine ligand, also play a crucial role in the compound’s action .

Safety and Hazards

4-Bromo-2-fluorobenzeneboronic acid is an irritant . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

(4-bromo-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZHIIVZRPUZSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378383 |

Source

|

| Record name | 4-Bromo-2-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-64-5 |

Source

|

| Record name | 4-Bromo-2-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)